molecular formula C19H25F17O3Si B1323059 (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)triisopropoxysilane CAS No. 246234-80-0

(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)triisopropoxysilane

Cat. No. B1323059
M. Wt: 652.5 g/mol
InChI Key: OUVSPPNCAAZLIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecule contains a total of 65 atoms, including 25 Hydrogen atoms, 19 Carbon atoms, 3 Oxygen atoms, and 17 Fluorine atoms . It also contains a total of 64 bonds, including 39 non-H bonds and 15 rotatable bonds .


Physical And Chemical Properties Analysis

The molecular weight of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)triisopropoxysilane is 652.458354 g/mol .

Scientific Research Applications

Reactivity and Stability in Alcohol Protection

Research by Sancho et al. (2009) compared the relative stabilities of two fluorous analogs of the triisopropylsilyl (TIPS) group, including the diisopropyl(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silyl. They found that these fluorous silyl groups can be installed under standard conditions in comparable yields to the TIPS group, but the derived fluorous silyl ethers are more labile towards cleavage by acids and fluoride (Sancho, Wang, Sui, & Curran, 2009).

Synthesis of Fluorosilicone

Furukawa and Kotera (2002) investigated the hydrosilylation of fluorinated olefins with polyhydromethylsiloxane to synthesize fluorosilicone having highly fluorinated alkyl side chains. This process involved converting the hydrogen bonded to silicons into the heptadecafluorodecyl group (Furukawa & Kotera, 2002).

Low Surface Tension of Polysiloxanes

Kobayashi and Owen (1993) evaluated the surface tension of viscous polymer liquids, including polysiloxanes having fluorinated alkyl side chains, using the pendant-drop method. They found that the surface tensions of these polymers were very low, highlighting the unique properties of these materials (Kobayashi & Owen, 1993).

Silanethione Synthesis and Reactivity

Suzuki et al. (1998) synthesized diaryltetrathiasilolanes and investigated their reactivity. This research provides insights into the chemical behavior and potential applications of silanethiones, compounds related to silanes like the one (Suzuki, Tokitoh, Okazaki, Nagase, & Goto, 1998).

Safety And Hazards

For safety and hazards information, please refer to the Safety Data Sheet of the compound .

properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl-tri(propan-2-yloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F17O3Si/c1-9(2)37-40(38-10(3)4,39-11(5)6)8-7-12(20,21)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h9-11H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVSPPNCAAZLIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O[Si](CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F17CH2CH2Si(OCH(CH3)2)3, C19H25F17O3Si
Record name Silane, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)tris(1-methylethoxy)-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631134
Record name 1H,1H,2H,2H-Perfluorodecyl(tri-iso-propoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)triisopropoxysilane

CAS RN

246234-80-0
Record name 1H,1H,2H,2H-Perfluorodecyl(tri-iso-propoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.